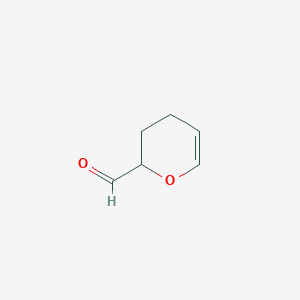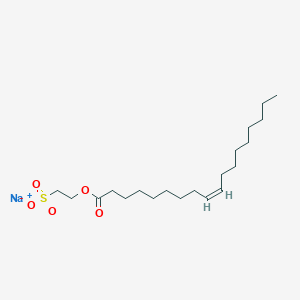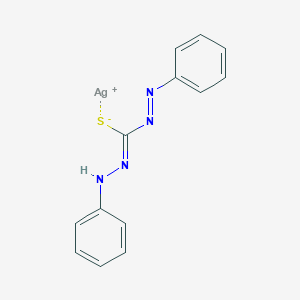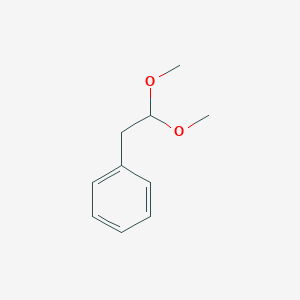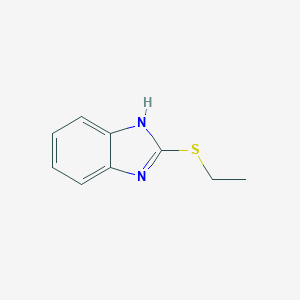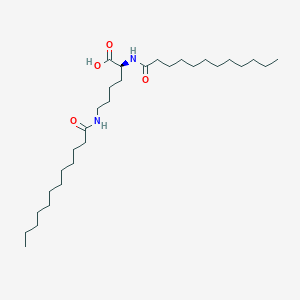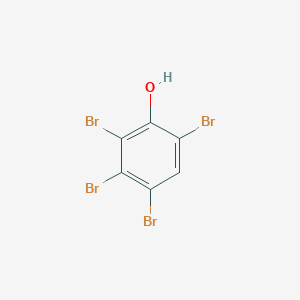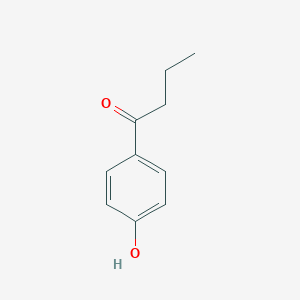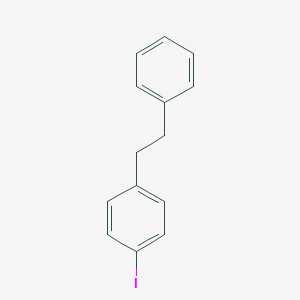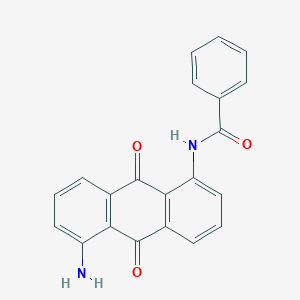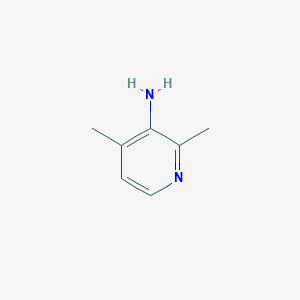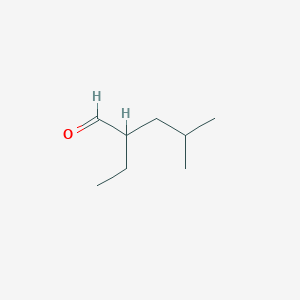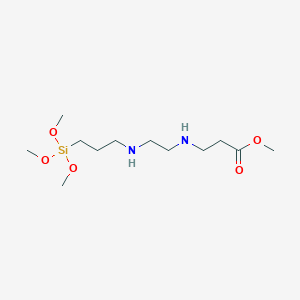
2-Oxa-7,10-diaza-3-silatridecan-13-oic acid, 3,3-dimethoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-7,10-diaza-3-silatridecan-13-oic acid, 3,3-dimethoxy-, methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-Oxa-7,10-diaza-3-silatridecan-13-oic acid, 3,3-dimethoxy-, methyl ester has been found to have potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been found to exhibit anticancer, antibacterial, and antifungal activities. In drug discovery, it has been used as a scaffold for the design and synthesis of novel drugs. In material science, it has been used as a precursor for the synthesis of silicon-containing polymers and materials.
Mechanism Of Action
The mechanism of action of 2-Oxa-7,10-diaza-3-silatridecan-13-oic acid, 3,3-dimethoxy-, methyl ester is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in various biological processes, including DNA replication and protein synthesis.
Biochemical And Physiological Effects
Studies have shown that 2-Oxa-7,10-diaza-3-silatridecan-13-oic acid, 3,3-dimethoxy-, methyl ester can induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and exhibit anti-inflammatory activity. However, the compound has also been found to have cytotoxic effects on normal cells, which may limit its use as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Oxa-7,10-diaza-3-silatridecan-13-oic acid, 3,3-dimethoxy-, methyl ester is its versatility in various scientific research fields. However, the compound is relatively expensive and may have limited availability, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 2-Oxa-7,10-diaza-3-silatridecan-13-oic acid, 3,3-dimethoxy-, methyl ester. One direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to explore its potential use as a scaffold for the design and synthesis of novel drugs with improved therapeutic properties. Additionally, research can be done to optimize the synthesis method and improve the yield and availability of the compound.
Synthesis Methods
The synthesis of 2-Oxa-7,10-diaza-3-silatridecan-13-oic acid, 3,3-dimethoxy-, methyl ester involves several steps, including the reaction of N,N-dimethylethylenediamine with 3-bromopropyltrimethoxysilane, followed by the reaction of the resulting product with 2-oxo-3,3-dimethoxypropanoic acid. The final step involves the esterification of the resulting product with methanol.
properties
CAS RN |
1067-66-9 |
|---|---|
Product Name |
2-Oxa-7,10-diaza-3-silatridecan-13-oic acid, 3,3-dimethoxy-, methyl ester |
Molecular Formula |
C12H28N2O5Si |
Molecular Weight |
308.45 g/mol |
IUPAC Name |
methyl 3-[2-(3-trimethoxysilylpropylamino)ethylamino]propanoate |
InChI |
InChI=1S/C12H28N2O5Si/c1-16-12(15)6-8-14-10-9-13-7-5-11-20(17-2,18-3)19-4/h13-14H,5-11H2,1-4H3 |
InChI Key |
IKUCSZCOPRPNOY-UHFFFAOYSA-N |
SMILES |
COC(=O)CCNCCNCCC[Si](OC)(OC)OC |
Canonical SMILES |
COC(=O)CCNCCNCCC[Si](OC)(OC)OC |
Other CAS RN |
1067-66-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



